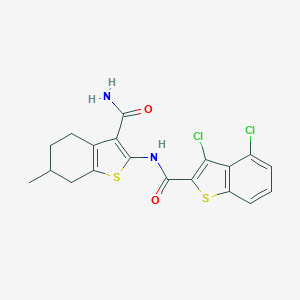![molecular formula C25H30N4O7S B453251 DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B453251.png)
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a unique combination of adamantane, pyrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantyl-Pyrazole Moiety: This step involves the nitration of adamantane followed by the formation of the pyrazole ring through cyclization reactions.
Coupling with Thiophene Derivatives: The adamantyl-pyrazole intermediate is then coupled with thiophene derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Catalysis: The compound could serve as a catalyst or a catalyst precursor in various chemical reactions, owing to its functional groups and stability.
Mechanism of Action
The mechanism of action of DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding interactions, while the nitro and pyrazole groups can participate in hydrogen bonding and other interactions. The thiophene moiety can contribute to π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in various organic synthesis applications.
Uniqueness
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H30N4O7S |
|---|---|
Molecular Weight |
530.6g/mol |
IUPAC Name |
diethyl 5-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H30N4O7S/c1-4-35-23(31)18-13(3)20(24(32)36-5-2)37-22(18)26-21(30)19-17(29(33)34)12-28(27-19)25-9-14-6-15(10-25)8-16(7-14)11-25/h12,14-16H,4-11H2,1-3H3,(H,26,30) |
InChI Key |
IKHRAVONOXNLIS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453168.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453169.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B453170.png)
![7-(difluoromethyl)-5-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453171.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453173.png)
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B453175.png)
![7-(Difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B453176.png)
![4-chloro-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B453177.png)

![ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B453180.png)
![ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B453182.png)
![2-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B453189.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B453190.png)
![1,4-Bis[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1,4-diazepane](/img/structure/B453191.png)
